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Mammalian Toxicity (LDso) of Azaconazole

The table below summarizes the acute toxicity data for azaconazole across different mammalian species.

Route of

Species LDso Value Toxic Effects Reported
Exposure
Rat Oral 308 mg/kg Detalils of toxic effects not reported other than lethal dose
value [1] [2]
Rat Dermal >2560 Detalils of toxic effects not reported other than lethal dose
mg/kg value [1] [2]
Mouse Oral 1123 Details of toxic effects not reported other than lethal dose
mg/kg value [1] [2]
Dog Oral 114 mg/kg Details of toxic effects not reported other than lethal dose

value [1] [2]

Based on this data, azaconazole is classified under Acute Toxicity, Category 4 (Harmful) with the hazard

statement H302: Harmful if swallowed [3].

Experimental Protocols for Toxicity Assessment
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The LDso values are typically determined through standardized, guideline-compliant in vivo studies. Here

are the detailed methodologies for such key experiments:

e General Principle: The LDso (Lethal Dose, 50%) test estimates the single dose of a substance that is
expected to cause death in 50% of the treated animals under specified conditions. This is a
fundamental study in acute toxicity testing [1] [2].

¢ Test System: The studies use healthy, young adult animals. The rat is the standard rodent model,
while the dog is a common non-rodent species for toxicological assessment, providing insights into
species-specific sensitivity [1] [2].

e Dosing and Administration:

o Oral Route: The substance is administered once to the fasted animals via oral gavage.
Different dose groups are used to establish the dose-response relationship [1] [2].

o Dermal Route: The substance is applied once to the shaved skin of the test animals under a
semi-occlusive dressing for a period of 24 hours to assess toxicity through skin exposure [1] [2].

e Observation Period: Following administration, the animals are closely observed for signs of
morbidity and mortality for at least 14 days. All clinical observations are systematically recorded [1]
[2].

o Data Analysis: The LDso value and its confidence interval are calculated at the end of the
observation period using a specified statistical method, such as the probit analysis [1] [2].

Mechanistic Insights and Broader Context

While the acute LDso data is crucial, understanding the broader toxicological profile of azaconazole is

essential for a comprehensive risk assessment.

¢ Mode of Action: Azaconazole is a conazole fungicide and a sterol biosynthesis inhibitor (FRAC
MoA class 3) [4]. Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14-a-
demethylase (CYP51), which is crucial for ergosterol synthesis [5] [6].

¢ Hepatotoxicity and Nuclear Receptor Activation: For many conazole fungicides, the liver is a
primary target organ. A significant body of evidence indicates that these compounds can cause
hepatotoxicity by activating xeno-sensing nuclear receptors in the liver, such as the Constitutive
Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) [6]. This activation leads to the
induction of cytochrome P450 enzymes (e.g., CYP2B and CYP3A), resulting in liver hypertrophy,
increased liver weight, and can progress to more severe effects like hyperplasia and tumor formation
in rodents after long-term exposure [7] [6].

e Mixture Toxicity: It is important to consider that combined exposure to multiple azole fungicides can
lead to additive hepatotoxic effects, as demonstrated in studies of other azole mixtures [7].

The following diagram illustrates this key hepatotoxicity pathway activated by many azole fungicides.
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Proposed pathway for azole-induced hepatotoxicity via nuclear receptor activation.

Summary

The acute mammalian toxicity profile of azaconazole indicates moderate oral toxicity and low dermal
toxicity. However, the available LDso data is limited in detail. For a complete safety assessment, especially
for drug development purposes, information from repeated-dose toxicity studies, investigations into

carcinogenicity, reproductive toxicity, and more detailed mechanistic studies would be necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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